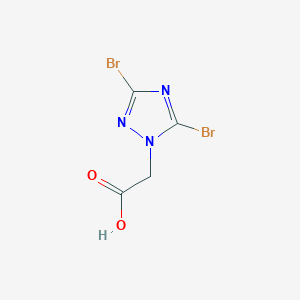

(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3,5-Dibromo-1H-1,2,4-triazol-1-yl)acetic acid, also known as DBTAA, is a chemical compound with a wide range of applications in scientific research. It is a bromine-containing triazole derivative and a member of the class of acetic acids. DBTAA is widely used in the synthesis of various organic compounds, as well as in the study of enzymes, proteins, and other biological molecules.

Scientific Research Applications

Agrochemicals

Triazole compounds are known for their use in agrochemicals due to their properties as fungicides and plant growth regulators . The specific brominated triazole structure of this compound could potentially enhance these effects.

Photographic Materials

Due to their light-sensitive properties, triazoles are used in photographic materials. The dibromo groups in this compound may offer unique light-absorbing capabilities .

Corrosion Inhibitors

Triazoles serve as corrosion inhibitors, particularly for copper alloys. The presence of bromine atoms could improve the efficacy in protecting metal surfaces .

Drug Discovery

The triazole ring is a common motif in medicinal chemistry. It’s plausible that this compound could be used as a building block for synthesizing new pharmaceuticals .

Polymer Chemistry

Triazoles are utilized in polymer synthesis. The dibromo groups might provide reactive sites for polymer cross-linking .

Supramolecular Chemistry

The unique structure of triazoles allows them to form complex structures with other molecules, which could be explored using this compound .

Fluorescent Imaging

Triazoles often play a role in fluorescent imaging techniques due to their ability to emit light under certain conditions. The dibromo modification could affect the fluorescence properties .

Materials Science

Lastly, the robustness of the triazole ring makes it suitable for creating materials with specific properties like thermal stability or conductivity .

Mechanism of Action

Target of Action

Similar compounds in the 1,2,4-triazole family have been known to interact with various biological targets

Mode of Action

It’s known that 1,2,4-triazoles can form hydrogen bonds with different targets, which leads to various chemical and biological properties . The specific interactions of (3,5-dibromo-1H-1,2,4-triazol-1-yl)acetic acid with its targets and the resulting changes are yet to be fully understood.

Biochemical Pathways

Compounds in the 1,2,4-triazole family have been known to influence various biochemical pathways

Pharmacokinetics

It’s known that the presence of the 1,2,4-triazole ring in a compound can improve its pharmacokinetics, pharmacological, and toxicological properties .

Result of Action

Similar compounds in the 1,2,4-triazole family have shown various biological activities

Action Environment

It’s known that environmental factors can significantly impact the action of chemical compounds

properties

IUPAC Name |

2-(3,5-dibromo-1,2,4-triazol-1-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Br2N3O2/c5-3-7-4(6)9(8-3)1-2(10)11/h1H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGJFLUMFFUGHIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N1C(=NC(=N1)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Br2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.89 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Azaspiro[3.5]nonan-2-ol hydrochloride](/img/structure/B1375491.png)

![1-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride](/img/structure/B1375506.png)

![Bicyclo[2.2.1]heptane-2-carboximidamide hydrochloride](/img/structure/B1375510.png)